molecular formula C20H30ClN3O B4521908 4-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

4-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide

Cat. No.: B4521908
M. Wt: 363.9 g/mol
InChI Key: HZPFTGBJKBWICG-UHFFFAOYSA-N
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Description

4-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted benzamide group, a cyclohexyl ring, and an ethylpiperazine moiety

Scientific Research Applications

4-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Biological Research: The compound is used in studies investigating its effects on cellular processes and pathways.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzamide Core: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride. This intermediate is then reacted with cyclohexylmethylamine to form 4-chloro-N-(cyclohexylmethyl)benzamide.

    Introduction of the Piperazine Moiety: The benzamide intermediate is then reacted with 1-(4-ethylpiperazin-1-yl)cyclohexane in the presence of a suitable base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and cyclohexyl moieties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Substitution Reactions: Products include derivatives with different substituents on the benzamide ring.

    Oxidation and Reduction: Products include oxidized or reduced forms of the piperazine and cyclohexyl moieties.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(cyclohexylmethyl)benzamide: Lacks the piperazine moiety.

    N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide: Lacks the chloro substituent on the benzamide ring.

Uniqueness

4-chloro-N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}benzamide is unique due to the combination of the chloro-substituted benzamide group, the cyclohexyl ring, and the ethylpiperazine moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-chloro-N-[[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30ClN3O/c1-2-23-12-14-24(15-13-23)20(10-4-3-5-11-20)16-22-19(25)17-6-8-18(21)9-7-17/h6-9H,2-5,10-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPFTGBJKBWICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2(CCCCC2)CNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.